
Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is a useful research compound. Its molecular formula is C7H11NNaO6 and its molecular weight is 228.15 g/mol. The purity is usually 95%.
The exact mass of the compound Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application as Ligands in Asymmetric Hydrogenations : Alanine derivatives, including its sodium salts, have been used in the synthesis of ligands for enantioselective hydrogenation catalysts with rhodium complexes. This application is significant in the field of organometallic chemistry and asymmetric synthesis (Kellner et al., 1980).
Textile Industry Applications : In textile treatments, derivatives of alanine, such as sodium N,N-bis(carboxymethyl)α-alaninate, have been used as wash-wear finishing agents for cotton. This application highlights the role of alanine derivatives in improving the wrinkle resistance and durability of fabrics (Vail et al., 1965).
Polymer Synthesis : Alanine derivatives are used in the polymerization processes, particularly in the synthesis of poly(ester amide)s derived from glycolic acid and amino acids like β-alanine. This research contributes to the development of new polymeric materials (Rodríguez-Galán et al., 2003).
Supramolecular Chemistry : Studies have shown the use of alanine derivatives in supramolecular chemistry, particularly in the synthesis of sodium N-(ethoxythioxomethyl)-β-alaninate and its application in the synthesis of dipeptides like L-carnosine (Zhang et al., 2012).
Affinity Chromatography and Protein Immobilization : Alanine derivatives, specifically N,N-bis(carboxymethyl) derivatives, have been studied in the context of affinity chromatography and protein immobilization, demonstrating their potential in biochemical separations and analysis (Wilchek & Miron, 1987).
Agricultural Applications : Research has also been conducted on the influence of β-alanine derivatives on the growth of plants like oilseed rape, indicating the potential agricultural applications of these compounds (Žiaukienė et al., 2010).
Ionic Liquids and Enantiomeric Recognition : Alanine-based ionic liquids have been synthesized for their potential use in enantiomeric recognition, which is relevant in the field of chiral chemistry and materials science (Bwambok et al., 2008).
Toxicology and Safety Assessment : The safety and toxicological profile of alanine derivatives, such as alanine, N,N-bis(carboxymethyl)-trisodium salt (ABCT), have been studied to determine acceptable daily exposure values, crucial for consumer and worker protection (Mishima et al., 2018).
Mechanism of Action
Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-Carboxylatoethyl)iminodiacetate, Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), or Trisodium 2-Methylnitrilotriacetate, is a complexing agent with a wide range of applications .
Target of Action
The primary targets of trisodium dicarboxymethyl alaninate are polyvalent metal ions, such as calcium, magnesium, lead, copper, zinc, cadmium, mercury, and manganese . These metal ions often have negative influences on various formulations, and the compound’s ability to bind these ions efficiently makes it a valuable component in many applications .
Mode of Action
Trisodium dicarboxymethyl alaninate acts as a chelating agent, forming stable 1:1 chelate complexes with polyvalent metal ions . This interaction reduces the concentration of free metal ions, thereby inactivating their negative influences on the final formulation .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving metal ions. By forming water-soluble complexes with these ions, it prevents the typical reactions of the metal ion, such as the manganese-, iron-, or copper-catalyzed decomposition of peroxidic bleaches .
Result of Action
The formation of chelates reduces the concentration of free metal ions to such an extent that the solubility products of many sparingly soluble metal salts are no longer exceeded . This results in the salts no longer precipitating or may even redissolve . The high stability of the complexes prevents the typical reactions of the metal ion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trisodium dicarboxymethyl alaninate. It is highly stable over a wide pH range, making it suitable for use in various environments . It is very hygroscopic and must be stored moisture-free . Its action can also be influenced by the presence of other substances in the environment, such as other chelating agents .
Biochemical Analysis
Biochemical Properties
It is known that it forms stable 1:1 chelate complexes with cations having a charge number of at least +2 This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors
Cellular Effects
Given its ability to form chelate complexes with metal ions , it could potentially influence cellular processes that depend on these ions
Molecular Mechanism
It is known to form chelate complexes with metal ions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) involves the reaction of alanine with sodium hydroxide and chloroacetic acid to form N,N-bis(carboxymethyl)alanine, which is then neutralized with sodium hydroxide to form the final product.", "Starting Materials": ["Alanine", "Sodium hydroxide", "Chloroacetic acid"], "Reaction": ["1. Alanine is reacted with chloroacetic acid in the presence of sodium hydroxide to form N,N-bis(carboxymethyl)alanine", "2. The resulting product is neutralized with sodium hydroxide to form the sodium salt of N,N-bis(carboxymethyl)alanine", "3. The final product is Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)"] } | |
CAS No. |
164462-16-2 |
Molecular Formula |
C7H11NNaO6 |
Molecular Weight |
228.15 g/mol |
IUPAC Name |
trisodium;2-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14); |
InChI Key |
SZYIQIXMAMBADP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
| 164462-16-2 | |
physical_description |
Pellets or Large Crystals; Liquid |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is a complexing compound used in PCB production. Why are complexing compounds a concern in wastewater treatment?
A1: Complexing compounds, also known as chelating agents, can bind strongly to metal ions like copper, nickel, and tin. While this property is useful in PCB production, it poses a challenge for wastewater treatment. Traditional precipitation methods, which rely on forming insoluble metal hydroxides, become less effective in the presence of these complexes. The complexed metal ions remain dissolved in the wastewater, hindering their removal and posing environmental risks [].
Q2: How does the use of sodium trithiocarbonate (Na2CS3) address the challenges posed by complexing compounds like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)?
A2: Sodium trithiocarbonate (Na2CS3) offers a more effective alternative to precipitate metals, even in the presence of complexing agents like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) []. Instead of relying on hydroxide formation, Na2CS3 reacts with metal ions to form highly insoluble metal sulfides. These sulfides precipitate out of the solution, allowing for efficient removal of the metals, regardless of the presence of complexing agents. The study demonstrated that Na2CS3 successfully removed copper, nickel, and tin from both model wastewater containing Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) and real industrial wastewater from PCB production [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


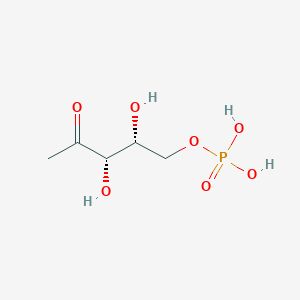
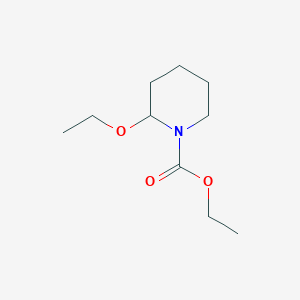
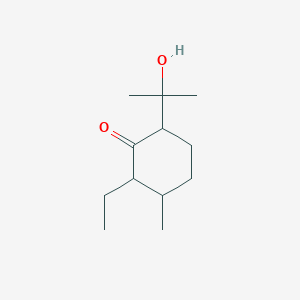
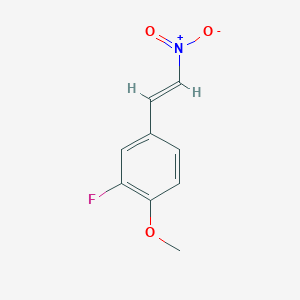
![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)

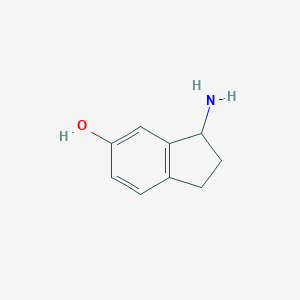
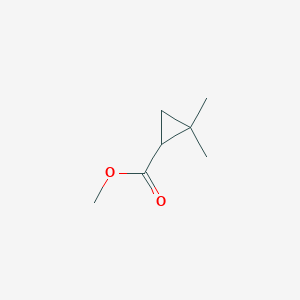


![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)


![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
